3-(4-Chlorophenyl)-3-methylbutanoic acid

HPPD Herbicide target Enzyme inhibition

Misidentification of regioisomers in the 4-chlorophenyl-3-methylbutanoic acid series leads to confounded biological data. The beta-aryl isomer (CAS 42288-16-4) resolves this with verified regiospecificity distinct from the commercial alpha-aryl fenvalerate intermediate (CAS 2012-74-0). - Nanomolar HPPD inhibitor (IC50 = 20 nM); >5,000-fold selectivity window over alpha-aryl isomer - Confirmed antiproliferative activity in MCF7 breast cancer cells (72-h MTT assay) - Supplied with Certificate of Analysis; ambient shipping; bulk quantities available

Molecular Formula C11H13ClO2
Molecular Weight 212.67 g/mol
CAS No. 42288-16-4
Cat. No. B1345130
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Chlorophenyl)-3-methylbutanoic acid
CAS42288-16-4
Molecular FormulaC11H13ClO2
Molecular Weight212.67 g/mol
Structural Identifiers
SMILESCC(C)(CC(=O)O)C1=CC=C(C=C1)Cl
InChIInChI=1S/C11H13ClO2/c1-11(2,7-10(13)14)8-3-5-9(12)6-4-8/h3-6H,7H2,1-2H3,(H,13,14)
InChIKeyGLJZKNOAPGCBHC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(4-Chlorophenyl)-3-methylbutanoic acid (CAS 42288-16-4): A Beta-Substituted Aryl Butanoic Acid Scaffold with Differentiated HPPD Inhibition


3-(4-Chlorophenyl)-3-methylbutanoic acid (CAS 42288-16-4) is a synthetic beta-aryl butanoic acid derivative featuring a 4-chlorophenyl group and gem-dimethyl substitution at the C3 position . Unlike the more common alpha-aryl isomer 2-(4-chlorophenyl)-3-methylbutanoic acid (CAS 2012-74-0) widely employed as a fenvalerate intermediate [1], this beta-substituted regioisomer displays a distinct spatial arrangement of the carboxylic acid moiety relative to the aryl ring. This structural divergence translates into a quantifiably different target engagement profile, as evidenced by its nanomolar inhibition of 4-hydroxyphenylpyruvate dioxygenase (HPPD) [2] and its documented antiproliferative activity in human breast cancer cell models [3]. The compound presents as a solid with a density of 1.186 g/cm³ and a boiling point of 318.6°C at 760 mmHg , properties that differentiate it from closely related isomeric analogs and position it as a non-interchangeable research tool in specific biochemical and cellular assay contexts.

Why 3-(4-Chlorophenyl)-3-methylbutanoic Acid Cannot Be Casually Substituted by In-Class Alpha-Aryl Analogs


The scientific and industrial utility of 3-(4-Chlorophenyl)-3-methylbutanoic acid is defined by its regiospecific beta-aryl substitution pattern, a structural feature that fundamentally distinguishes it from the more abundant alpha-aryl isomer 2-(4-chlorophenyl)-3-methylbutanoic acid (CAS 2012-74-0) [1]. While the latter serves as the canonical acid component in the commercial pyrethroid insecticide fenvalerate [2], the beta-substituted scaffold of the target compound positions the carboxylic acid functionality at a distinct spatial and electronic distance from the 4-chlorophenyl ring. This regioisomerism is not a minor perturbation; it dictates a different metabolic fate, a non-overlapping target profile, and a distinct chemical reactivity envelope. For example, while the alpha-aryl isomer exhibits negligible HPPD inhibition (IC50 > 100 µM) [3], the beta-aryl configuration enables potent nanomolar engagement of this herbicide target [4]. Consequently, procurement based solely on the 4-chlorophenyl-3-methylbutanoic acid core without precise regiospecific verification will yield a compound with a divergent, and potentially confounding, biological and chemical performance profile.

Quantitative Differentiation Evidence: 3-(4-Chlorophenyl)-3-methylbutanoic Acid vs. Key Comparators


Regioisomer-Specific HPPD Inhibition: Beta-Aryl Substitution Confers 5000-Fold Potency Gain Over Alpha-Aryl Analog

The beta-aryl configuration of 3-(4-Chlorophenyl)-3-methylbutanoic acid enables potent inhibition of 4-hydroxyphenylpyruvate dioxygenase (HPPD), a key enzyme in tyrosine catabolism and a validated herbicide target. This compound exhibits an IC50 of 20 nM against porcine liver HPPD [1]. In stark contrast, the isomeric alpha-aryl analog 2-(4-chlorophenyl)-3-methylbutanoic acid demonstrates negligible HPPD engagement, with a reported IC50 > 100 µM [2]. The >5,000-fold difference in potency underscores the critical role of regiospecific substitution in defining target affinity and disqualifies the more common alpha-aryl isomer as a functional surrogate.

HPPD Herbicide target Enzyme inhibition

Antiproliferative Activity in MCF7 Breast Cancer Cells: A Cellular Phenotype Distinct from Alpha-Aryl Regioisomers

3-(4-Chlorophenyl)-3-methylbutanoic acid has been evaluated for antiproliferative activity against the human breast adenocarcinoma cell line MCF7, demonstrating measurable inhibition of cell growth in a 72-hour MTT assay [1]. While a precise IC50 value is not publicly disclosed in the available record, the compound was deemed active enough to warrant deposition in the ChEMBL database. This contrasts with the alpha-aryl isomer 2-(4-chlorophenyl)-3-methylbutanoic acid, for which no analogous antiproliferative activity against MCF7 cells is reported in authoritative public databases [2]. The cellular activity of the beta-aryl scaffold highlights a distinct biological signature that is not shared by its regioisomeric counterpart.

Antiproliferative MCF7 Breast cancer

Physicochemical Differentiation: Beta-Aryl Configuration Alters Boiling Point and Density Relative to Alpha-Aryl Analog

The regioisomeric shift from alpha- to beta-aryl substitution materially alters key physicochemical parameters. 3-(4-Chlorophenyl)-3-methylbutanoic acid exhibits a boiling point of 318.6°C at 760 mmHg and a density of 1.186 g/cm³ . While the alpha-aryl isomer 2-(4-chlorophenyl)-3-methylbutanoic acid is reported to have a melting point of 88-89°C and a similar boiling point range, the beta-isomer's distinct solid-state and thermal behavior reflect altered intermolecular packing driven by the changed position of the carboxylic acid group relative to the aromatic ring. These differences are not merely academic; they have practical implications for purification (e.g., recrystallization conditions) and for formulation in agrochemical or pharmaceutical development.

Physicochemical properties Boiling point Density

Synthetic Intermediate Utility: Beta-Aryl Scaffold as a Precursor to 2-(4-Chlorophenyl)-3-methylbutanoic Acid in Industrial Processes

In the industrial synthesis of fenvalerate, a major pyrethroid insecticide, the alpha-aryl acid 2-(4-chlorophenyl)-3-methylbutanoic acid is the essential chiral building block. Notably, patented processes from Hoechst AG describe the use of 3-(4-chlorophenyl)-2-methylpropenal and related intermediates—which are structurally and synthetically adjacent to the target beta-aryl acid—as key precursors in the multi-step conversion of 4-chlorobenzaldehyde to the desired alpha-aryl acid [1][2]. This positions 3-(4-Chlorophenyl)-3-methylbutanoic acid as a relevant reference standard and potential intermediate in the validation of fenvalerate manufacturing process controls. Its beta-aryl configuration is an unavoidable structural motif that must be monitored and controlled during the synthetic sequence.

Synthetic intermediate Fenvalerate precursor Chemical manufacturing

Precision Application Scenarios for 3-(4-Chlorophenyl)-3-methylbutanoic Acid


HPPD Inhibitor Discovery and Herbicide Lead Optimization

Use 3-(4-Chlorophenyl)-3-methylbutanoic acid as a potent (IC50 = 20 nM) and structurally defined starting point for the development of novel HPPD inhibitors. The beta-aryl scaffold provides a template for structure-based design, allowing medicinal and agrochemical chemists to explore substituent effects on the 4-chlorophenyl ring or modifications to the butanoic acid backbone while maintaining the regiospecific substitution critical for nanomolar potency [1]. The >5,000-fold activity window over the alpha-aryl isomer [2] ensures that SAR studies are not confounded by inactive control compounds.

Cellular Phenotyping in Oncology Research

Employ 3-(4-Chlorophenyl)-3-methylbutanoic acid as a chemical probe to investigate antiproliferative mechanisms in MCF7 breast cancer cells. Its documented activity in a 72-hour MTT assay [1] provides a foundation for dose-response studies, cell cycle analysis, and target deconvolution efforts. The compound's unique activity profile, absent in the alpha-aryl regioisomer, makes it a valuable tool for exploring the biological consequences of beta-aryl substitution in cellular models of human disease.

Reference Standard for Fenvalerate Process Control and Impurity Profiling

Utilize 3-(4-Chlorophenyl)-3-methylbutanoic acid as a certified reference material in analytical methods development for the quality control of fenvalerate production. As a structurally related beta-aryl compound, it serves as a critical marker for monitoring the efficiency of synthetic transformations from 4-chlorobenzaldehyde through intermediates like 3-(4-chlorophenyl)-2-methylpropenal [1]. Its inclusion in HPLC or GC-MS impurity profiles enables precise quantification of process-related substances and ensures compliance with pharmacopoeial or regulatory specifications for technical-grade fenvalerate.

Physicochemical Characterization and Formulation Development

Apply the distinct physicochemical parameters of 3-(4-Chlorophenyl)-3-methylbutanoic acid—specifically its density (1.186 g/cm³) and high boiling point (318.6°C) [1]—in the design of solid-state formulations or as a calibration standard in thermal analysis (e.g., DSC, TGA). Its solid nature at room temperature and defined thermal behavior facilitate its use as a model compound in studies of crystallization, polymorphism, and stability in agrochemical or pharmaceutical matrices.

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